molecular formula C9H10BNO2 B8022631 4-Methyl-1H-indole-2-boronic acid

4-Methyl-1H-indole-2-boronic acid

Cat. No.: B8022631
M. Wt: 174.99 g/mol
InChI Key: PCRFOWSRXFBRSB-UHFFFAOYSA-N
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Description

4-Methyl-1H-indole-2-boronic acid is an organic compound that belongs to the class of boronic acids It features an indole ring system substituted with a methyl group at the 4-position and a boronic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-indole-2-boronic acid typically involves the borylation of 4-methylindole. One common method is the transition metal-catalyzed borylation using bis(neopentyl glycolato)diboron (B2nep2) as the borylation reagent and a rhodium catalyst . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) and a solvent like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale borylation reactions using similar catalysts and reagents as in laboratory synthesis. The scalability of these reactions makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-indole-2-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Oxidation: The major products are alcohols or ketones.

    Reduction: The major products are dihydroindole derivatives.

Scientific Research Applications

Organic Synthesis

Building Block in Chemical Reactions

4-Methyl-1H-indole-2-boronic acid serves as a crucial building block in organic synthesis, particularly in carbon-carbon bond formation through the Suzuki-Miyaura coupling reaction. This reaction allows for the coupling of aryl or vinyl halides with boronic acids, facilitating the synthesis of complex organic molecules.

Key Reactions Involving this compound

Reaction TypeDescription
Suzuki-Miyaura Coupling Utilizes palladium catalysts to couple boronic acids with halides, forming biaryl compounds.
Oxidation Converts the boronic acid group into alcohols or ketones.
Reduction Reduces the indole ring to form dihydroindole derivatives.

Medicinal Chemistry

Potential Therapeutic Applications

Indole derivatives, including this compound, have been investigated for their biological activities, such as antiviral, anticancer, and antimicrobial properties. The incorporation of the boronic acid moiety can enhance the selectivity and efficacy of these compounds.

  • Anticancer Activity: Research has shown that indole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Antiviral Properties: Some studies indicate that these compounds may interfere with viral replication processes.

Material Science

Development of New Materials

The unique structural features of this compound allow it to participate in self-assembly processes, leading to materials with novel electronic and optical properties. Its application in material science includes:

  • Organic Electronics: The compound can be used to create semiconducting materials.
  • Nanotechnology: Potential applications in developing nanostructured materials for various technological advancements.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1H-indole-2-boronic acid is unique due to the presence of a methyl group at the 4-position, which can influence its reactivity and biological activity compared to other indole boronic acids. This substitution can affect the compound’s electronic properties and steric hindrance, making it a valuable intermediate in organic synthesis and drug development .

Biological Activity

4-Methyl-1H-indole-2-boronic acid (C13H15BNO4) is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. The presence of a methyl group at the 4-position of the indole ring may influence its biological activity, making it a subject of interest for various studies.

This compound is characterized by:

  • Molecular Formula: C13H15BNO4
  • Molecular Weight: 245.08 g/mol
  • Structure: The compound features an indole moiety with a boronic acid functional group, which is crucial for its reactivity in chemical reactions, particularly in cross-coupling methods like Suzuki-Miyaura coupling.

The biological activity of this compound can be attributed to its ability to form stable complexes with various biological targets. The mechanism typically involves:

  • Transmetalation : The boron atom interacts with palladium catalysts during cross-coupling reactions.
  • Formation of Biologically Active Compounds : This process allows for the synthesis of complex organic molecules that may exhibit significant biological activities, including anticancer and antimicrobial properties.

Biological Activities

Research indicates that compounds derived from indole structures, including this compound, exhibit a range of biological activities:

Anticancer Activity

Indole derivatives have been shown to possess anticancer properties. For instance:

  • Studies have demonstrated that certain indole-based compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • A specific study highlighted that methyl-substituted indoles exhibited enhanced cytotoxicity against adenocarcinoma cell lines, suggesting that the methyl group may play a role in modulating biological activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential:

  • Indole derivatives have been reported to demonstrate antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Research indicates that this compound may inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have focused on the biological applications of this compound:

StudyFindings
Study 1 Investigated the synthesis of novel indole derivatives using this compound as a building block, resulting in compounds with significant anticancer activity against various cell lines .
Study 2 Examined the antimicrobial properties of indole derivatives, finding that those containing a boronic acid moiety exhibited enhanced activity against MRSA .
Study 3 Explored the use of this compound in drug development, highlighting its role as a precursor in synthesizing bioactive compounds targeting cancer and infectious diseases .

Properties

IUPAC Name

(4-methyl-1H-indol-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13/h2-5,11-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRFOWSRXFBRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CC=C2N1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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